Diethyl nitromalonate
Overview
Description
Diethyl nitromalonate is an organic compound with the molecular formula C7H11NO6 . It is a derivative of malonic acid, where two ethyl groups are attached to the ester functionalities, and a nitro group is attached to the central carbon atom. This compound is known for its versatility in organic synthesis and its role as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl nitromalonate can be synthesized through the nitration of diethyl malonate. The process involves the reaction of diethyl malonate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Diethyl nitromalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroacetic acid derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroacetic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl nitromalonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl nitromalonate involves its ability to participate in various chemical reactions due to the presence of the nitro group and ester functionalities. The nitro group can undergo reduction or substitution, leading to the formation of different products. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various reactions .
Comparison with Similar Compounds
Diethyl malonate: Lacks the nitro group, making it less reactive in certain types of reactions.
Dimethyl nitromalonate: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and physical properties.
Uniqueness: Diethyl nitromalonate is unique due to the presence of both nitro and ester groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Record name | DIETHYLMALONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | diethyl malonate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021863 | |
Record name | Diethyl propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
Record name | Propanedioic acid, 1,3-diethyl ester | |
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Record name | Ethyl malonate | |
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Record name | Diethyl malonate | |
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Record name | DIETHYLMALONATE | |
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Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
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Record name | DIETHYLMALONATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLMALONATE | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
Record name | Diethyl malonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIETHYLMALONATE | |
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Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
Record name | Diethyl malonate | |
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Record name | DIETHYLMALONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Diethyl malonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
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Record name | DIETHYLMALONATE | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
Record name | Ethyl malonate | |
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Record name | Diethyl malonate | |
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Record name | DIETHYLMALONATE | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
Record name | Diethyl malonate | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
Record name | Diethyl malonate | |
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Record name | Diethyl malonate | |
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Record name | DIETHYL MALONATE | |
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Record name | Propanedioic acid, 1,3-diethyl ester | |
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Record name | DIETHYL MALONATE | |
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Record name | Diethyl malonate | |
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Record name | Diethyl malonate | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-50 °C | |
Record name | Diethyl malonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
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Record name | Diethyl malonate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIETHYLMALONATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Diethyl nitromalonate utilized in the synthesis of amino acids, specifically proline and glutamic-γ-semialdehyde?
A1: this compound serves as a crucial starting material for synthesizing DL-proline and the dimethyl acetal of glutamic-γ-semialdehyde. [] The synthesis of DL-proline involves a reaction with acrolein, followed by an intramolecular reductive alkylation. [] This highlights the compound's ability to participate in reactions that form cyclic structures, a key characteristic of proline. For the dimethyl acetal of glutamic-γ-semialdehyde, the synthetic route also employs this compound and acrolein as starting materials, demonstrating a versatile starting point for accessing different amino acid derivatives. [] This specific route achieves a noteworthy overall yield of 38% (based on this compound). []
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